2'-Methyl-[1,1'-biphenyl]-2-ol
Overview
Description
2’-Methyl-[1,1’-biphenyl]-2-ol is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a methyl group and a hydroxyl group attached to the second carbon of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2’-Methyl-[1,1’-biphenyl]-2-ol typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-Methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methylbiphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2’-Methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 2’-Methyl-[1,1’-biphenyl].
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
2’-Methyl-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of 2’-Methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their activity .
Comparison with Similar Compounds
2-Methylbiphenyl: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2-Hydroxybiphenyl: Lacks the methyl group, affecting its physical and chemical properties.
2,2’-Dimethylbiphenyl: Contains an additional methyl group, leading to steric hindrance and altered reactivity .
Uniqueness: 2’-Methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of both a methyl and a hydroxyl group on the biphenyl core.
Properties
IUPAC Name |
2-(2-methylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNFMEVVIUSJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571442 | |
Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77897-02-0 | |
Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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